

Stability of (3-Aminopyridin-2-yl)methanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: (3-Aminopyridin-2-yl)methanol

Cat. No.: B1284177

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For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the stability of the compound **(3-Aminopyridin-2-yl)methanol** under various stress conditions. While specific experimental stability data for **(3-Aminopyridin-2-yl)methanol** is not extensively available in public literature, this document outlines the principles of stability testing, potential degradation pathways, and recommended experimental protocols based on established regulatory guidelines and the chemical nature of related aminopyridine compounds.

Introduction

(3-Aminopyridin-2-yl)methanol is a pyridine derivative of interest in pharmaceutical research and development. Understanding its stability profile is a critical aspect of early-stage drug development, influencing formulation, packaging, storage conditions, and shelf-life.[1][2] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1][3][4] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing to predict its long-term stability.[3]

Physicochemical Properties

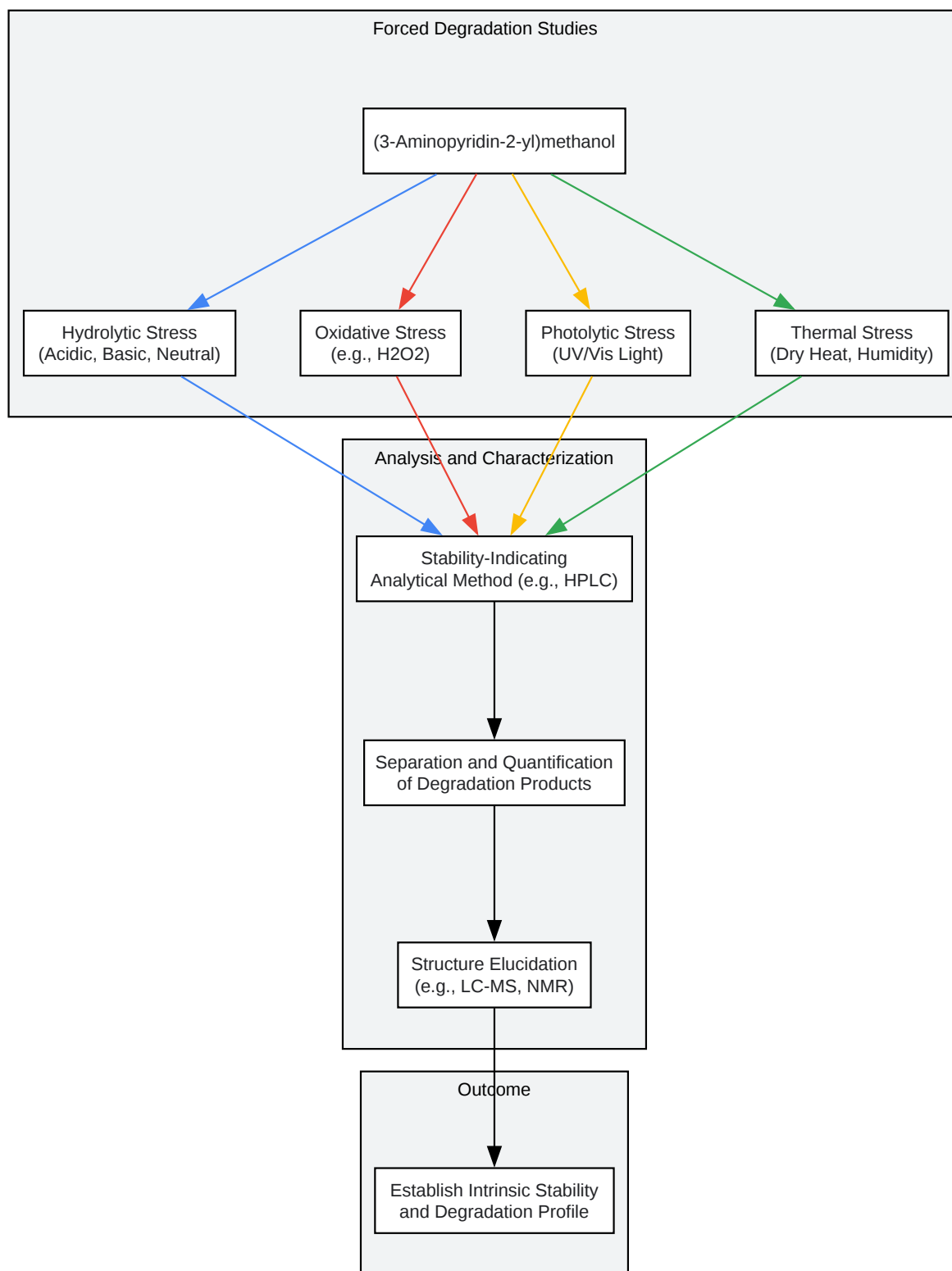
A summary of the known physicochemical properties of **(3-Aminopyridin-2-yl)methanol** is provided in Table 1.

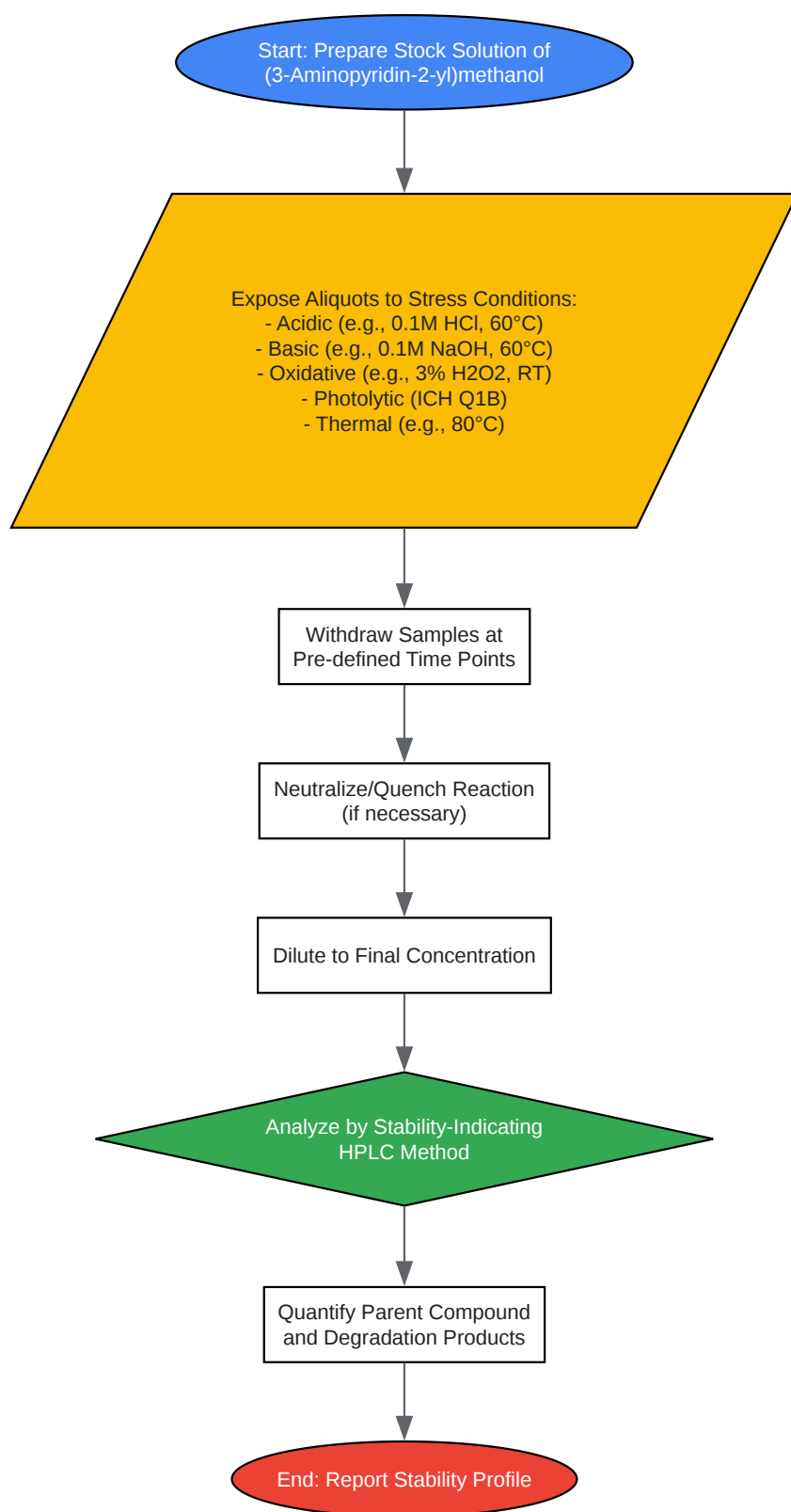
Property	Value	Source
Molecular Formula	C6H8N2O	PubChem
Molecular Weight	124.14 g/mol	PubChem
Appearance	Solid	Sigma-Aldrich[5]
CAS Number	52378-63-9	Sigma-Aldrich[5]

Potential Degradation Pathways

Based on the functional groups present in **(3-Aminopyridin-2-yl)methanol** (an amino group, a hydroxyl group, and a pyridine ring), several degradation pathways can be anticipated under stress conditions. The primary routes of degradation are likely to be oxidation and reactions related to the amino and hydroxyl functionalities. The pyridine ring itself is generally stable but can be susceptible to oxidation under harsh conditions.

A logical workflow for investigating these degradation pathways is outlined in the diagram below.





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